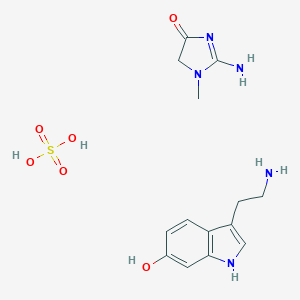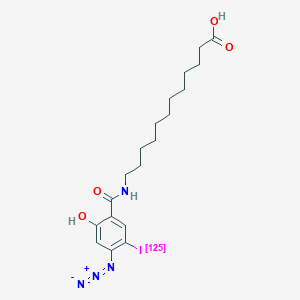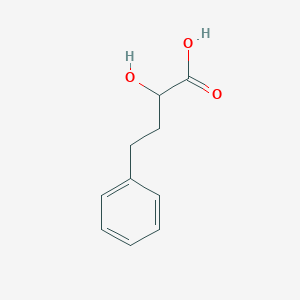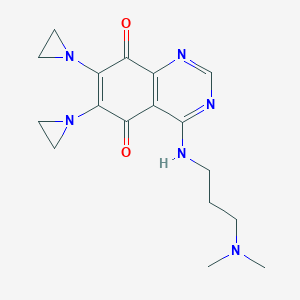![molecular formula C10H17ClN2O B043875 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone CAS No. 115748-98-6](/img/structure/B43875.png)
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, also known as CDMNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and the modulation of GABAergic neurotransmission. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to interact with nicotinic acetylcholine receptors and to inhibit the activity of acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the production of reactive oxygen species, which could contribute to its anti-inflammatory properties. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several advantages for use in lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities with high purity. However, 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has some limitations as well. It has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One area of interest is the development of new drugs based on the structure of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. Another area of interest is the investigation of the potential of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone and to optimize its therapeutic potential. Finally, the safety and toxicity of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone need to be thoroughly investigated before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine with ethyl chloroacetate in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. The synthesis method has been optimized to produce high yields of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone with minimal impurities.
Aplicaciones Científicas De Investigación
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
115748-98-6 |
|---|---|
Nombre del producto |
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3 |
Clave InChI |
RJPDCGAHDGEHKN-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
SMILES canónico |
CN1C2CCC1CN(CC2)C(=O)CCl |
Sinónimos |
3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
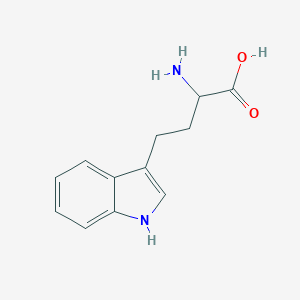
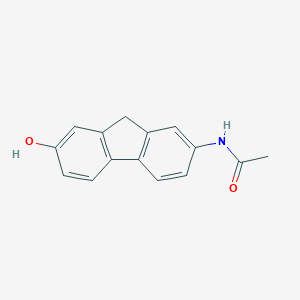
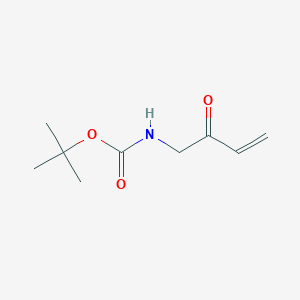

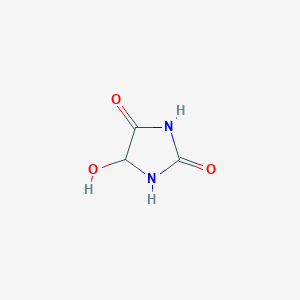
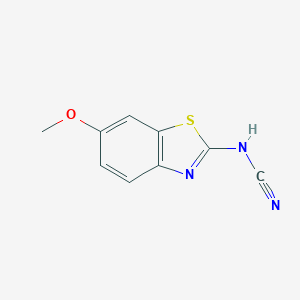
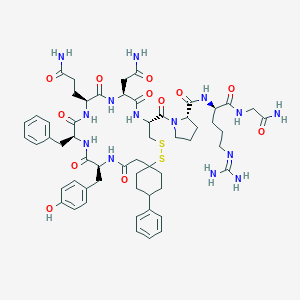
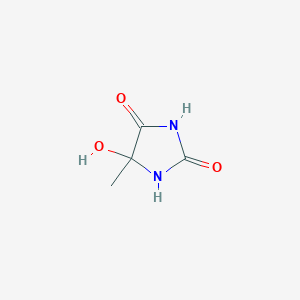
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
